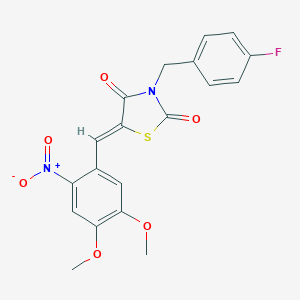![molecular formula C24H22N4O5 B302279 N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B302279.png)
N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide, also known as DPHA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess herbicidal and insecticidal activities. In addition, it has been shown to inhibit the activity of COX-2 and AChE.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide in lab experiments is its potential to possess multiple activities, which makes it a versatile compound for various applications. However, one of the limitations is the limited availability of the compound, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for the research on N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide. One potential direction is to further study its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. Another potential direction is to study its potential use in the development of new materials with improved properties. Additionally, further studies could be conducted to investigate the mechanism of action of N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide and its potential interactions with other compounds.
Métodos De Síntesis
The synthesis of N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide involves the reaction of 3,4-dimethylaniline with 4-nitrobenzoyl chloride in the presence of a base to form the corresponding amide. The amide is then reacted with 4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenol in the presence of a base to form the final product, N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In agriculture, N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide has been shown to possess herbicidal and insecticidal activities. In material science, it has been studied for its potential use in the development of new materials with improved properties.
Propiedades
Nombre del producto |
N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide |
|---|---|
Fórmula molecular |
C24H22N4O5 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C24H22N4O5/c1-16-3-8-20(13-17(16)2)26-23(29)15-33-22-11-4-18(5-12-22)14-25-27-24(30)19-6-9-21(10-7-19)28(31)32/h3-14H,15H2,1-2H3,(H,26,29)(H,27,30)/b25-14- |
Clave InChI |
QLYQDMSSOYZJSL-QFEZKATASA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)/C=N\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(4-bromobenzyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302200.png)
![3-(4-Bromobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302202.png)
![Methyl 4-{[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B302206.png)

![N-[4-(3-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B302210.png)
![N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide](/img/structure/B302211.png)
![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2-phenylacetohydrazide](/img/structure/B302212.png)
![4-chloro-N'-[5-nitro-2-(1-piperidinyl)benzylidene]benzohydrazide](/img/structure/B302214.png)
![3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid](/img/structure/B302216.png)

![4-chloro-3-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B302219.png)